molecular formula C8H5ClN2O2 B2778488 N-({4-chlorofuro[3,2-c]pyridin-2-yl}methylidene)hydroxylamine CAS No. 2138811-88-6

N-({4-chlorofuro[3,2-c]pyridin-2-yl}methylidene)hydroxylamine

Cat. No.: B2778488
CAS No.: 2138811-88-6
M. Wt: 196.59
InChI Key: BWXKPQSUXIAYDY-UHFFFAOYSA-N
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Description

“4-Chlorofuro[3,2-c]pyridine” is a furopyridine . It’s a chemical compound with the molecular formula C7H4ClNO and a molecular weight of 153.57 .


Physical and Chemical Properties Analysis

“4-Chlorofuro[3,2-c]pyridine” has a melting point of 41 °C, a boiling point of 243℃, and a density of 1.377 . It’s typically stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Heterocyclic Pyridine-based Liquid Crystals

A study focused on synthesizing a series of calamitic liquid crystals that include heterocyclic pyridine and phenyl rings, demonstrating the utility of such compounds in creating materials with specific thermotropic behaviors. These materials, characterized by their mesomorphic properties, are pivotal in the development of display technologies and other applications requiring controlled molecular orientation and phase behavior (Ong et al., 2018).

Tautomerism in Schiff Bases

Research into the tautomeric behavior of N-(2-pyridyl)-salicylidene derivatives, including studies on their structure and behavior in various solvents, provides insights into the chemical flexibility and applications of pyridine-containing compounds. These findings have implications for the design of molecular sensors, pharmaceuticals, and materials science, where the tautomeric shift could be utilized for specific functional purposes (Nazır et al., 2000).

Synthesis of Unsubstituted Cyclic Imides

The novel microwave-assisted synthesis of unsubstituted cyclic imides from cyclic anhydrides and hydroxylamine showcases the utility of hydroxylamine derivatives in synthesizing key organic intermediates. These findings could impact the pharmaceutical industry and organic synthesis, highlighting the versatility of hydroxylamine compounds in facilitating efficient synthetic routes (Benjamin & Hijji, 2008).

Inhibition of Enzymatic Activities

Research on the inhibition of dihydropteridine reductase by hydroxylated derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogs, including discussions on their potential neuroprotective effects against neurotoxin-induced damage, illustrates the biomedical relevance of pyridine derivatives. This area of study is crucial for developing therapeutic agents for neurodegenerative diseases, such as Parkinson's disease, highlighting the therapeutic potential of pyridine and hydroxylamine derivatives (Abell et al., 1984).

Safety and Hazards

“4-Chlorofuro[3,2-c]pyridine” is classified as an irritant. It can cause eye, skin, and respiratory tract irritation . Safety measures include avoiding breathing dust, mist, or vapor and avoiding contact with skin and eyes .

Properties

IUPAC Name

(NE)-N-[(4-chlorofuro[3,2-c]pyridin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-8-6-3-5(4-11-12)13-7(6)1-2-10-8/h1-4,12H/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXKPQSUXIAYDY-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC(=C2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C2=C1OC(=C2)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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